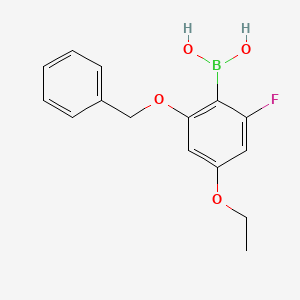
(2-(Benzyloxy)-4-ethoxy-6-fluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acid, B-[4-ethoxy-2-fluoro-6-(phenylmethoxy)phenyl]- is an important organoboron compound in modern chemistry. Featuring a boronic acid group attached to an aromatic ring with ethoxy, fluoro, and phenylmethoxy substituents, this compound plays a key role in various synthetic and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of B-[4-ethoxy-2-fluoro-6-(phenylmethoxy)phenyl] boronic acid typically involves the coupling of a suitable aryl halide with a boronic ester or boronic acid under palladium-catalyzed conditions. Commonly employed reactions include the Suzuki-Miyaura cross-coupling reaction. Reaction conditions usually involve mild temperatures (50-80°C), a base like potassium carbonate, and a polar solvent such as DMF or toluene.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may be optimized using continuous flow reactors to enhance reaction efficiency and yield. High-throughput screening of catalysts and conditions allows for scale-up and reproducibility in large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: This boronic acid undergoes various reactions, including oxidative coupling, reductive deboronation, and substitution reactions. It can also participate in metal-catalyzed cross-coupling reactions.
Common Reagents and Conditions: Reagents commonly used in reactions involving this boronic acid include palladium catalysts (like Pd(PPh3)4), bases such as sodium hydroxide or potassium carbonate, and solvents like DMF, THF, and toluene. Oxidative reactions may use oxygen or peroxide as oxidants.
Major Products Formed: Major products from these reactions include biaryl compounds, phenylmethoxy derivatives, and other substituted aromatic compounds. The exact nature of the products depends on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In organic chemistry, B-[4-ethoxy-2-fluoro-6-(phenylmethoxy)phenyl] boronic acid is used as a building block for the synthesis of complex molecules. It is especially useful in creating biaryl compounds via the Suzuki-Miyaura reaction.
Biology: This compound can act as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It is valuable in drug discovery and development due to its ability to modulate biological pathways.
Medicine: In medicinal chemistry, boronic acid derivatives are explored for their potential in treating cancer, inflammation, and bacterial infections. B-[4-ethoxy-2-fluoro-6-(phenylmethoxy)phenyl] boronic acid might be involved in creating new drug candidates with enhanced efficacy and specificity.
Industry: This compound is employed in the production of specialty chemicals, polymers, and advanced materials. It can be utilized in the manufacture of OLEDs, sensors, and other electronic devices.
Mechanism of Action
B-[4-ethoxy-2-fluoro-6-(phenylmethoxy)phenyl] boronic acid exerts its effects through interactions with biological targets, including enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, modulating enzyme activity and influencing signal transduction pathways. This reactivity underpins its utility in medicinal chemistry and drug design.
Comparison with Similar Compounds
Comparison: Compared to other boronic acids, B-[4-ethoxy-2-fluoro-6-(phenylmethoxy)phenyl] boronic acid possesses unique substituents that enhance its reactivity and specificity in chemical reactions. The ethoxy and fluoro groups add steric and electronic effects, while the phenylmethoxy group provides additional functionalization options.
Similar Compounds: Other similar compounds include B-(4-ethoxy-2-fluorophenyl)boronic acid, B-(4-ethoxy-2-fluoro-6-methylphenyl)boronic acid, and B-[4-ethoxy-2-fluoro-6-(trifluoromethyl)phenyl]boronic acid. These compounds share structural similarities but differ in the specific substituents attached to the aromatic ring, influencing their chemical behavior and applications.
Properties
Molecular Formula |
C15H16BFO4 |
|---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
(4-ethoxy-2-fluoro-6-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C15H16BFO4/c1-2-20-12-8-13(17)15(16(18)19)14(9-12)21-10-11-6-4-3-5-7-11/h3-9,18-19H,2,10H2,1H3 |
InChI Key |
VIJKHAOQYOPULK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1F)OCC)OCC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















